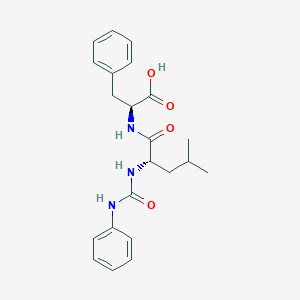
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a phenylcarbamoyl group attached to the L-leucyl-L-phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine typically involves the coupling of L-leucyl-L-phenylalanine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents in a stepwise manner, allowing for the large-scale production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate relationships.
Industry: The compound can be used in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine: Similar structure but with an alanine residue instead of leucine.
N-(Phenylcarbamoyl)-L-valyl-L-phenylalanine: Contains a valine residue instead of leucine.
N-(Phenylcarbamoyl)-L-isoleucyl-L-phenylalanine: Contains an isoleucine residue instead of leucine.
These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of different amino acid residues can influence the compound’s interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
827613-25-2 |
|---|---|
Formule moléculaire |
C22H27N3O4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(25-22(29)23-17-11-7-4-8-12-17)20(26)24-19(21(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,24,26)(H,27,28)(H2,23,25,29)/t18-,19-/m0/s1 |
Clé InChI |
IMKAGSVDMGWNTG-OALUTQOASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


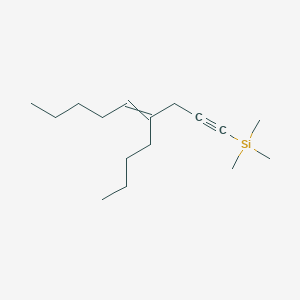
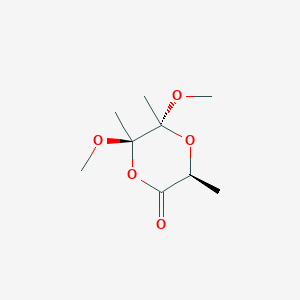
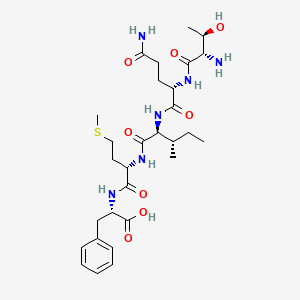
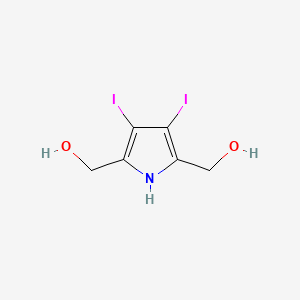
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)



![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
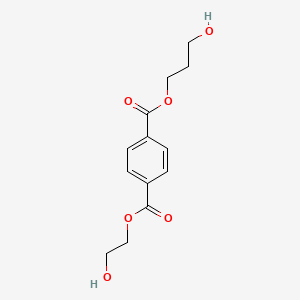
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)
